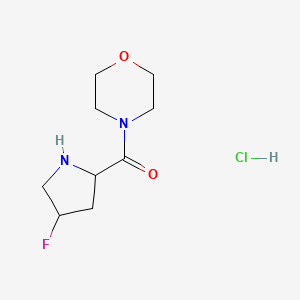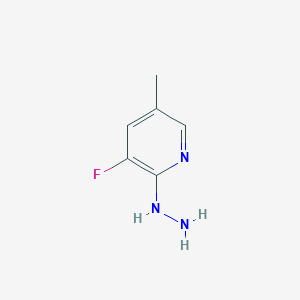![molecular formula C13H11N3 B12442183 2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)
2-Phenylimidazo[1,2-a]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-a]pyridin-6-amine typically involves the condensation of 2-aminopyridine with phenyl isocyanide under acidic conditions. This reaction forms the imidazo[1,2-a]pyridine ring system . Another method involves the cyclization of N-phenyl-2-aminopyridine with an appropriate aldehyde .
Industrial Production Methods
the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Phenylimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, leading to its inhibitory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties.
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor.
Uniqueness
2-Phenylimidazo[1,2-a]pyridin-6-amine is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-phenylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C13H11N3/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H,14H2 |
Clave InChI |
PHDDXHPPDILYKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)




![((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)

![(8-Formyl-4,11,11-trimethyl-2-bicyclo[8.1.0]undeca-4,8-dienyl) acetate](/img/structure/B12442144.png)



![[(2,4,5-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12442171.png)
